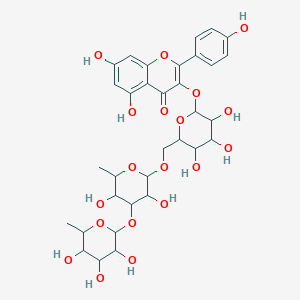

Kaempferol 3-O-rhamninoside

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Kaempferol 3-O-rhamninoside, also known as afzelin, is a flavonoid glycoside found in various plants. It is a derivative of kaempferol, a well-known flavonoid, and is characterized by the presence of a rhamnose sugar moiety attached to the kaempferol molecule. This compound is known for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties .

准备方法

Synthetic Routes and Reaction Conditions: Kaempferol 3-O-rhamninoside can be synthesized using engineered microorganisms such as Escherichia coli. The biosynthesis involves the introduction of flavonoid biosynthetic genes into E. coli, which is engineered to increase tyrosine production. The key genes involved include tyrosine ammonia lyase, 4-coumaroyl CoA ligase, chalcone synthase, flavonol synthase, and flavonol 3-O-rhamnosyltransferase. By using this approach, the production of this compound can reach up to 57 mg/L .

Industrial Production Methods: Industrial production of this compound typically involves the extraction from plant sources or the use of biotechnological methods involving microorganisms. The extraction process includes solvent extraction, purification, and crystallization to obtain the pure compound .

化学反应分析

Types of Reactions: Kaempferol 3-O-rhamninoside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific pH levels and temperatures, to ensure the desired product formation .

Major Products Formed: The major products formed from the reactions of this compound include various derivatives with enhanced biological activities. For example, oxidation can lead to the formation of kaempferol derivatives with improved antioxidant properties .

科学研究应用

Anti-Cancer Properties

Kaempferol 3-O-rhamnoside has been extensively studied for its anti-cancer effects, particularly against breast cancer cells.

- Mechanism of Action : Research indicates that kaempferol 3-O-rhamnoside inhibits cell proliferation and induces apoptosis in MCF-7 breast cancer cells through the activation of caspase signaling pathways, specifically caspase-9 and caspase-3. The compound demonstrates a dose-dependent inhibition of cell growth with an IC50 value of 227 µM for MCF-7 cells and 448 µM for non-cancerous HC-04 cells, suggesting a preferential effect on cancer cells .

- Case Study : A study isolated kaempferol 3-O-rhamnoside from Schima wallichii leaves and demonstrated its ability to trigger intrinsic apoptosis pathways in MCF-7 cells, highlighting its potential as a therapeutic agent in cancer management .

| Cell Type | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Cancer) | 227 | Inhibition of proliferation |

| HC-04 (Non-Cancer) | 448 | Lesser inhibition |

Anti-Diabetic Effects

Kaempferol 3-O-rhamnoside has shown promise in diabetes management through its effects on metabolic enzymes.

- Research Findings : In diabetic mice models induced by streptozotocin, treatment with kaempferol 3-O-rhamnoside resulted in significant reductions in blood glucose levels and improvements in insulin sensitivity. After 28 days of treatment, glucose metabolic activity approached normal levels, indicating the compound's potential to restore metabolic balance .

- Mechanism of Action : The compound appears to activate AMP-activated protein kinase (AMPK), which plays a crucial role in regulating glucose metabolism and lipid homeostasis. Additionally, it reduces levels of inflammatory cytokines such as TNF-alpha, which are often elevated in diabetic conditions .

| Parameter | Before Treatment | After Treatment |

|---|---|---|

| Blood Glucose Levels | High | Normalized |

| Insulin Levels | Low | Increased |

| TNF-alpha Levels | Elevated | Decreased |

Neuroprotective Effects

Kaempferol 3-O-rhamnoside has also been investigated for its neuroprotective properties.

- Alzheimer's Disease : The compound has been shown to protect against beta-amyloid-induced cell death by inhibiting the self-assembly of beta amyloids, which are implicated in Alzheimer's disease pathology. This suggests a potential application for kaempferol 3-O-rhamnoside in neurodegenerative disease prevention .

Other Biological Activities

The compound exhibits additional biological activities that may contribute to its therapeutic potential:

- Antioxidant Activity : Kaempferol 3-O-rhamnoside enhances antioxidant levels while reducing lipid peroxidation, thereby mitigating oxidative stress associated with various diseases .

- Anti-inflammatory Properties : It has been reported to inhibit nitric oxide production and suppress inflammatory pathways mediated by NF-kB .

作用机制

The mechanism of action of kaempferol 3-O-rhamninoside involves its interaction with various molecular targets and pathways. It exerts its effects by modulating signaling pathways such as the nuclear factor kappa B (NF-kB), p38 mitogen-activated protein kinases (p38MAPK), and serine/threonine kinase (AKT). These pathways are involved in inflammation, cell proliferation, and apoptosis. Additionally, this compound has been shown to stabilize mitochondrial membranes and reduce reactive oxygen species, contributing to its neuroprotective effects .

相似化合物的比较

Kaempferol 3-O-rhamninoside is similar to other kaempferol derivatives, such as kaempferol-3-O-glucoside and kaempferol-4’-O-glucoside. it is unique in its specific sugar moiety, which contributes to its distinct biological activities. Compared to other flavonoid glycosides, this compound has shown superior antioxidant and anticancer properties .

List of Similar Compounds:- Kaempferol-3-O-glucoside

- Kaempferol-4’-O-glucoside

- Kaempferol-7-O-rutinoside

- Kaempferol-4’-methyl ether

生物活性

Kaempferol 3-O-rhamninoside, a flavonoid glycoside, is primarily derived from various plant sources, including Schima wallichii and Rhamnus alaternus. This compound has garnered significant attention for its diverse biological activities, particularly in cancer treatment, antioxidant properties, and potential antiviral effects. This article synthesizes current research findings regarding the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.

Anticancer Activity

This compound exhibits notable anticancer properties, particularly against breast cancer cell lines such as MCF-7. Studies have demonstrated that this compound inhibits cell proliferation in a dose-dependent manner and promotes apoptosis through the activation of the caspase signaling cascade.

Key Findings:

- IC50 Values : In MCF-7 cells, the IC50 value was found to be approximately 227 μM , while for non-cancerous HC-04 cells, it was 448 μM , indicating a preferential cytotoxic effect on cancer cells .

- Caspase Activation : Treatment with this compound resulted in upregulation of caspase-3 and caspase-9, leading to increased expression of poly (ADP-ribose) polymerase (PARP), a marker of apoptosis .

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated through various assays, including DPPH radical scavenging tests. This compound has shown significant ability to inhibit oxidative stress markers.

Key Findings:

- DPPH Scavenging Activity : At concentrations ranging from 3.125 µg/ml to 50 µg/ml, this compound exhibited strong DPPH radical scavenging activity, comparable to standard antioxidants .

- Lipid Peroxidation Inhibition : The compound effectively inhibited malondialdehyde (MDA) production in human erythrocytes exposed to oxidative stress, suggesting its role in protecting cellular membranes from oxidative damage .

Antiviral Potential

Recent studies have explored the potential antiviral effects of this compound against monkeypox virus (MPXV). Molecular docking studies indicated promising interactions with viral proteins.

Key Findings:

- Molecular Docking : this compound showed favorable binding interactions with the A42R protein of MPXV, indicating its potential as an antiviral agent .

Table 1: Biological Activities of this compound

Case Study 1: Anticancer Efficacy in Breast Cancer

In a controlled study involving human breast cancer cell lines (MCF-7), this compound was administered at varying concentrations. Results indicated a significant reduction in cell viability with notable apoptosis induction observed through caspase activation. This suggests its potential utility as a therapeutic agent in breast cancer management.

Case Study 2: Oxidative Stress Protection

A study investigating the protective effects of this compound on human erythrocytes demonstrated its ability to mitigate oxidative damage induced by AAPH. The results highlighted its role as an effective antioxidant capable of preserving cellular integrity against oxidative insults.

属性

CAS 编号 |

83170-31-4 |

|---|---|

分子式 |

C33H40O19 |

分子量 |

740.7 g/mol |

IUPAC 名称 |

3-[(2S,3R,4S,5R,6R)-6-[[(2R,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one |

InChI |

InChI=1S/C33H40O19/c1-10-19(37)23(41)25(43)32(48-10)51-29-20(38)11(2)47-31(27(29)45)46-9-17-21(39)24(42)26(44)33(50-17)52-30-22(40)18-15(36)7-14(35)8-16(18)49-28(30)12-3-5-13(34)6-4-12/h3-8,10-11,17,19-21,23-27,29,31-39,41-45H,9H2,1-2H3/t10-,11-,17+,19-,20-,21-,23+,24-,25+,26+,27+,29+,31+,32-,33-/m0/s1 |

InChI 键 |

UYVBMGULWGRDQT-KABOUGNXSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2O)OCC3C(C(C(C(O3)OC4=C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O)O)O)O)C)O)O)O)O |

手性 SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@H]([C@@H]2O)OC[C@@H]3[C@@H]([C@@H]([C@H]([C@@H](O3)OC4=C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O)O)O)O)C)O)O)O)O |

规范 SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2O)OCC3C(C(C(C(O3)OC4=C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O)O)O)O)C)O)O)O)O |

外观 |

Yellow powder |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。